molecular formula C10H17N3O2 B13542271 Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate

Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate

Cat. No.: B13542271
M. Wt: 211.26 g/mol
InChI Key: ZRMAWYRYDDIXKH-UHFFFAOYSA-N
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Description

Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate typically involves the reaction of ethyl 3-bromo-2-methyl-2-(methylamino)propanoate with imidazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1h-imidazol-1-yl)propanoate: Similar structure but lacks the methyl and methylamino groups.

    Ethyl 3-(2-methyl-1h-imidazol-1-yl)propanoate: Similar structure but with a different substitution pattern on the imidazole ring.

Uniqueness

Ethyl 3-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate is unique due to the presence of both the methyl and methylamino groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 3-imidazol-1-yl-2-methyl-2-(methylamino)propanoate

InChI

InChI=1S/C10H17N3O2/c1-4-15-9(14)10(2,11-3)7-13-6-5-12-8-13/h5-6,8,11H,4,7H2,1-3H3

InChI Key

ZRMAWYRYDDIXKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C=CN=C1)NC

Origin of Product

United States

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